

# Commercial suppliers of 3-Methyl-4-nitro-1H-pyrazole

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## Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

Cat. No.: B052793

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An In-Depth Technical Guide to **3-Methyl-4-nitro-1H-pyrazole** for Researchers and Drug Development Professionals

## Introduction

**3-Methyl-4-nitro-1H-pyrazole** (CAS No. 5334-39-4) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its pyrazole core, functionalized with both a methyl and a nitro group, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it is a key reactant in the preparation of aminopyrazole derivatives which are utilized as potent and selective small molecule inhibitors for Leucine-rich repeat kinase 2 (LRRK2)[1]. Mutations in the LRRK2 gene are a significant cause of Parkinson's disease, making LRRK2 inhibitors a major focus of neurodegenerative disease research. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, and key experimental applications of **3-Methyl-4-nitro-1H-pyrazole**.

## Commercial Suppliers and Physicochemical Properties

Several chemical suppliers offer **3-Methyl-4-nitro-1H-pyrazole** for research and development purposes. The product is typically available in quantities ranging from grams to kilograms.

Key Commercial Suppliers Include:

- Thermo Scientific Chemicals[1]
- TCI Chemicals
- Fisher Scientific
- Dayang Chem (Hangzhou) Co., Ltd.[2]
- Finetech Industry Limited[2]
- Accela Chembio Inc.[2]

The quality and specifications of the compound can vary between suppliers. Researchers should consult the specific certificate of analysis for lot-specific data. A summary of typical physical and chemical properties is provided below.

Table 1: Physicochemical Properties of **3-Methyl-4-nitro-1H-pyrazole**

Property	Value	Source
CAS Number	5334-39-4	[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	[1][3]
Molecular Weight	127.10 g/mol	[3]
Appearance	White to yellow crystalline solid/powder	[1][2]
Melting Point	129 - 139 °C	[1]
Boiling Point	325 °C	
Purity (GC)	≥96.0% - >98.0%	[1]
Solubility	Sparingly soluble in water, soluble in methanol.	[2]

## Applications in Drug Discovery: LRRK2 Inhibition

The primary application of **3-Methyl-4-nitro-1H-pyrazole** in drug development is as a precursor for synthesizing kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amine, yielding 3-methyl-1H-pyrazol-4-amine. This aminopyrazole derivative is a crucial pharmacophore that can be further elaborated to create potent inhibitors targeting various kinases.

A significant focus has been on its use for developing inhibitors of LRRK2, a protein implicated in both familial and sporadic Parkinson's disease[4]. The kinase activity of LRRK2 is a key target for therapeutic intervention. The synthesis of these inhibitors often involves the reduction of the nitro group on **3-Methyl-4-nitro-1H-pyrazole**, followed by coupling with other heterocyclic systems to build the final inhibitor scaffold.

## Experimental Protocols & Workflows

The conversion of **3-Methyl-4-nitro-1H-pyrazole** to its corresponding amine is a fundamental step for its use in drug discovery. The following is a representative protocol for the reduction of the nitro group.

Experimental Protocol: Reduction of **3-Methyl-4-nitro-1H-pyrazole** to 3-Methyl-1H-pyrazol-4-amine

This procedure is a standard catalytic hydrogenation reaction.

Materials:

- **3-Methyl-4-nitro-1H-pyrazole**
- Palladium on carbon (10% Pd/C)
- Methanol (or Ethanol/Ethyl Acetate)
- Hydrogen gas (H<sub>2</sub>) source
- Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

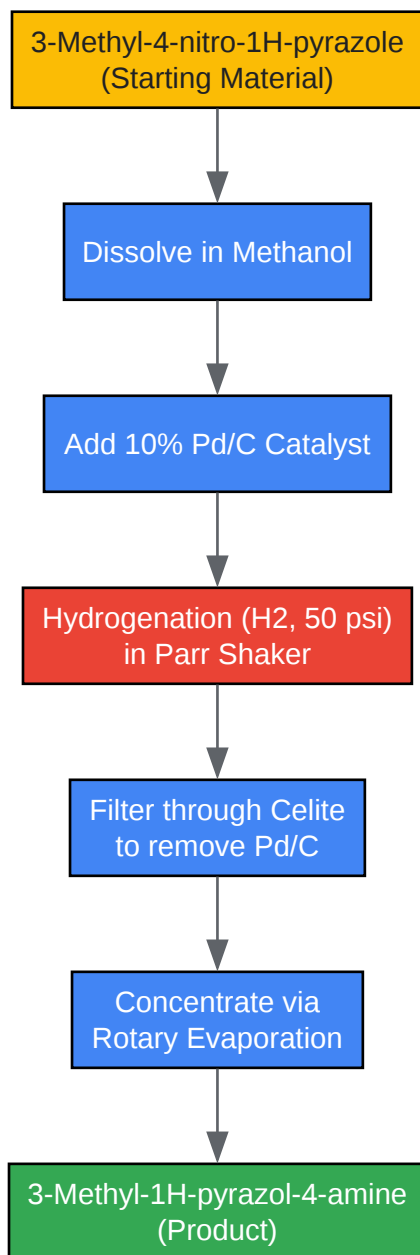
#### Procedure:

- **Preparation:** In a suitable reaction flask, dissolve **3-Methyl-4-nitro-1H-pyrazole** (1.0 eq) in methanol.
- **Catalyst Addition:** Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- **Hydrogenation:** Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous stirring or shaking.
- **Reaction Monitoring:** Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction time can vary from a few hours to overnight.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
- **Filtration:** Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
- **Concentration:** Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude 3-Methyl-1H-pyrazol-4-amine can be used directly in the next step or purified further by crystallization or column chromatography if necessary.

## Visualizations: Workflow and Biological Pathway

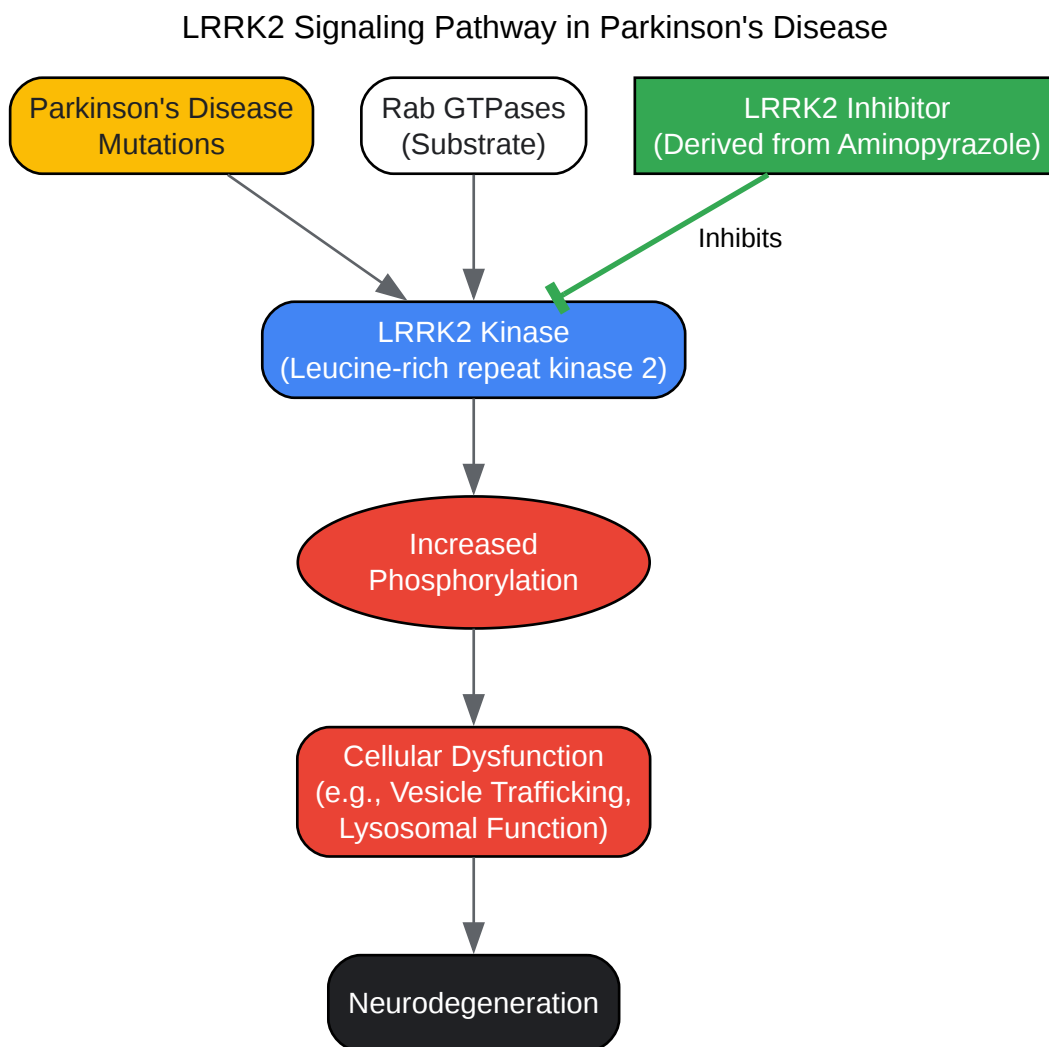
To better illustrate the context of this compound's use, the following diagrams depict a typical experimental workflow and the biological pathway in which its derivatives act.

## Synthesis of 3-Methyl-1H-pyrazol-4-amine



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Caption: Experimental workflow for the catalytic hydrogenation of **3-Methyl-4-nitro-1H-pyrazole**.



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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of its targeted drugs.

## Safety Information

**3-Methyl-4-nitro-1H-pyrazole** is a chemical that must be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

- **Precautionary Measures:** Users should wash hands and any exposed skin thoroughly after handling. It is essential to wear protective gloves, clothing, and eye/face protection. The compound should be stored in a well-ventilated, cool, and dry place with the container tightly closed. In case of contact with eyes, rinse cautiously with water for several minutes.

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## References

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